molecular formula C11H12N2O3 B8362588 2-(1-Methylethyl)-4-nitroisoindolin-1-one

2-(1-Methylethyl)-4-nitroisoindolin-1-one

Cat. No. B8362588
M. Wt: 220.22 g/mol
InChI Key: RPKOLNQCPZBGFA-UHFFFAOYSA-N
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Patent
US06277847B1

Procedure details

A stirred solution of 5.9 grams (0.030 mole) of methyl 2-methyl-3-nitrobenzoate and 5.3 grams (0.030 mole) of NBS in 120 mL of carbon tetrachloride was exposed to uv light for about 18 hours. The reaction mixture was cooled and filtered to remove a solid material. The filtrate was concentrated under reduced pressure to a residue. The residue was the intermediate methyl 2-bromomethyl-3-nitrobenzoate, as determined by NMR analysis. The intermediate 2-bromomethyl compound was slowly added to 60 mL of diethyl ether, and the resulting solution was in turn added dropwise to 40 mL of stirred 1-methylethylamine at 25° C. Upon completion of addition, the reaction mixture was stirred at 25° C. for about 18 hours. The reaction mixture was then concentrated under reduced pressure to remove excess 1-methylethylamine. The resultant solid was washed with aqueous dilute hydrochloric acid and dried, yielding 6.0 grams of subject compound, mp 150-152 C. The NMR spectrum was consistent with the proposed structure.
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.[CH2:15]1[C:20](=O)[N:19](Br)C(=O)C1.[C:23](Cl)(Cl)(Cl)Cl>>[CH3:23][CH:20]([N:19]1[CH2:1][C:2]2[C:3](=[CH:8][CH:9]=[CH:10][C:11]=2[N+:12]([O-:14])=[O:13])[C:4]1=[O:6])[CH3:15]

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25° C. for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for about 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove a solid material
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residue
ADDITION
Type
ADDITION
Details
The intermediate 2-bromomethyl compound was slowly added to 60 mL of diethyl ether
ADDITION
Type
ADDITION
Details
added dropwise to 40 mL of stirred 1-methylethylamine at 25° C
ADDITION
Type
ADDITION
Details
Upon completion of addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove excess 1-methylethylamine
WASH
Type
WASH
Details
The resultant solid was washed with aqueous dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(C)N1C(C2=CC=CC(=C2C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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